molecular formula C20H19F3N2O2 B3000834 2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 551921-10-9

2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B3000834
CAS No.: 551921-10-9
M. Wt: 376.379
InChI Key: LAPQEOWHIFTJKA-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole core and an acetoxy ester moiety linked to a 2-isopropyl-5-methylphenyl group. The trifluoromethyl substitution enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-12(2)14-9-8-13(3)10-17(14)27-18(26)11-25-16-7-5-4-6-15(16)24-19(25)20(21,22)23/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPQEOWHIFTJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, with the molecular formula C20H19F3N2O2C_{20}H_{19}F_{3}N_{2}O_{2} and CAS number 551921-10-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.

  • Molecular Weight : 376.37 g/mol
  • Molecular Structure : The compound features a benzimidazole moiety which is often associated with various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown promising results in inhibiting tumor cell proliferation:

CompoundCell LineIC50 (μM)Activity
This compoundHCC8276.26 ± 0.33High
This compoundNCI-H3586.48 ± 0.11High

These results suggest that the compound may act through mechanisms such as DNA intercalation or inhibition of specific cellular pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that benzimidazole derivatives can possess antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 μg/mL
Escherichia coli<15 μg/mL

These findings indicate that modifications to the benzimidazole structure can lead to enhanced antimicrobial activity .

Enzyme Inhibition

The inhibition of enzymes such as monoamine oxidase (MAO) is another area where this compound shows potential. Compounds with similar structures have been reported as selective inhibitors of MAO-A and MAO-B, which are important in the metabolism of neurotransmitters:

CompoundEnzyme TargetIC50 (μM)
Benzimidazole DerivativehMAO-A0.342
Benzimidazole DerivativehMAO-B0.028

The inhibition profiles suggest that further development could lead to therapeutic agents for neurological disorders .

Case Studies

In a recent study involving a series of synthesized benzimidazole derivatives, researchers found that modifications significantly affected biological activity. For example, compounds with additional functional groups exhibited enhanced antitumor activity while maintaining low toxicity profiles in normal cell lines . This highlights the importance of structural optimization in drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a benzimidazole core with several analogs, but differences in substituents critically influence its properties. Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Benzimidazole 2-CF₃; 2-isopropyl-5-methylphenyl acetate Ester
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + Triazole-Thiazole 4-Bromophenyl thiazole; triazole-phenoxymethyl Acetamide
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Benzimidazole + Imidazole-Pyridine 2-Fluoro-5-CF₃ phenyl; pyridinyloxy-imidazole Amine
Methyl 2-(2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl)acetate Thiazole-Pyrazole 4-Phenyl thiazole; 3-methyl-5-CF₃ pyrazole Ester
Key Observations:
  • Trifluoromethyl Group : Present in the target compound and analogs (e.g., ), this group improves bioavailability and resistance to oxidative metabolism.
  • Ester vs. Amide Linkages : The target compound’s ester group (C-O-C=O) may confer faster hydrolysis rates compared to the acetamide (C-N-C=O) in compound 9c, affecting pharmacokinetics .
  • Heterocyclic Additions : Analogs like 9c incorporate triazole-thiazole motifs, which can enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity:
  • The target compound’s logP (estimated >3.5) is higher than acetamide derivatives (e.g., 9c), due to the bulky 2-isopropyl-5-methylphenyl group and ester linkage.
  • Compound 9c’s bromophenyl substituent increases molecular weight (MW ≈ 550 g/mol) but reduces solubility compared to the target compound (MW ≈ 396 g/mol) .

Q & A

(Basic) What synthetic methodologies are effective for synthesizing 2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, and how can reaction yields be optimized?

Methodological Answer:
The compound’s synthesis involves coupling the benzimidazole core with the phenyl acetate moiety. Key steps include:

  • Benzimidazole Formation : Condensation of o-phenylenediamine derivatives with trifluoromethyl-substituted carbonyl compounds under acidic conditions (e.g., acetic acid reflux) to form the 2-trifluoromethyl-benzimidazole intermediate .
  • Esterification : Reaction of the benzimidazole acetic acid derivative with 2-isopropyl-5-methylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .
  • Optimization : Yield improvements can be achieved via Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst ratios. Recrystallization from DMF/acetic acid mixtures enhances purity .

(Basic) Which analytical techniques are critical for structural validation of this compound, and how should data interpretation be approached?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. High-resolution data (≤1.0 Å) is ideal for resolving trifluoromethyl and steric effects from the isopropyl group .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acetate methyl groups (δ 2.0–2.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
    • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and benzimidazole N-H (broad ~3400 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/F percentages (±0.3% tolerance) .

(Advanced) How can molecular docking studies be designed to investigate this compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known benzimidazole affinity (e.g., kinases, cytochrome P450).
  • Docking Workflow :
    • Prepare the ligand (protonation states optimized at physiological pH) and receptor (PDB structure).
    • Use AutoDock Vina or Schrödinger Glide for flexible docking, focusing on the trifluoromethyl group’s hydrophobic interactions and acetate ester’s hydrogen bonding .
    • Validate poses via MD simulations (AMBER/CHARMM) to assess binding stability.
  • Experimental Cross-Validation : Perform competitive inhibition assays (e.g., fluorescence polarization) to confirm computational predictions .

(Advanced) What experimental frameworks are recommended for assessing environmental persistence and ecotoxicological effects?

Methodological Answer:

  • Environmental Fate Studies :
    • Hydrolysis/Photolysis : Incubate the compound in buffer solutions (pH 4–9) or under UV light, monitoring degradation via HPLC-MS. Calculate half-lives (t₁/₂) .
    • Bioaccumulation : Determine log P (octanol-water partition coefficient) using shake-flask methods; values >3 indicate high bioaccumulation risk .
  • Ecotoxicology :
    • Aquatic Toxicity : Use Daphnia magna 48-hour LC₅₀ assays.
    • Soil Microcosms : Evaluate microbial diversity shifts via 16S rRNA sequencing after compound exposure .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

  • Re-evaluate Computational Models :
    • DFT Calculations : Re-optimize geometries using B3LYP/6-311+G(d,p) basis sets to predict NMR chemical shifts or pKa values. Compare with experimental data .
  • Experimental Replication :
    • Control Experiments : Verify solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and temperature stability (DSC/TGA analysis).
    • Multi-Technique Validation : Cross-check melting points (DSC), solubility (UV-Vis), and crystallinity (PXRD) .

(Advanced) What in vitro/in vivo models are suitable for evaluating metabolic stability and toxicity?

Methodological Answer:

  • Metabolic Stability :
    • Liver Microsomes : Incubate with human/rat microsomes; quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
    • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
  • Toxicity Profiling :
    • In Vitro : MTT assay on HepG2 cells for cytotoxicity (IC₅₀).
    • In Vivo : Acute toxicity in rodents (OECD 423), monitoring hepatic/kidney biomarkers (ALT, BUN) .

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